

# Application Notes: CL097 as a Potent TLR7/8 Adjuvant in Vaccine Studies

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## Compound of Interest

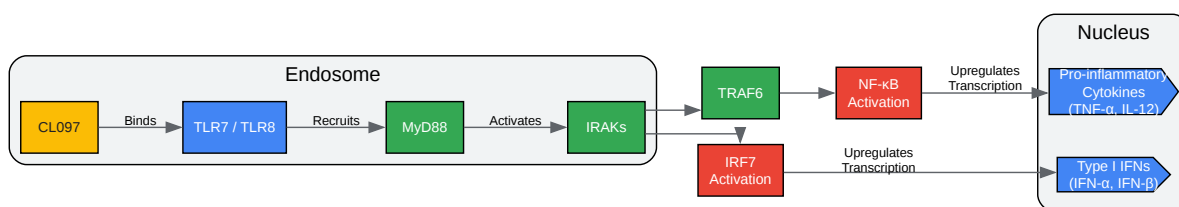
Compound Name: CL097

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Introduction **CL097** is a water-soluble imidazoquinoline compound, a derivative of R848 (Resiquimod), that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are endosomal pattern recognition receptors (PRRs) crucial for detecting single-stranded viral RNA and play a vital role in initiating antiviral immune responses.[1][2] By activating TLR7 and/or TLR8, **CL097** stimulates innate immune cells, particularly plasmacytoid dendritic cells (pDCs), leading to the production of Type I interferons (IFN) and pro-inflammatory cytokines.[1][3] This robust activation of the innate immune system makes **CL097** a compelling adjuvant candidate for enhancing the efficacy of vaccines against a variety of pathogens and for use in immunotherapy. **CL097** activates both human TLR7 and TLR8, while in mice, it specifically activates TLR7.[1]

Mechanism of Action Upon administration, **CL097** is internalized into the endosomes of immune cells such as dendritic cells, macrophages, and B cells. Within the endosome, it binds to TLR7 and TLR8, triggering a conformational change that initiates a downstream signaling cascade. This process is primarily mediated by the adaptor protein MyD88, which recruits Interleukin-1 Receptor-Associated Kinases (IRAKs). This leads to the activation of two key transcription factor families: Nuclear Factor-kappa B (NF- $\kappa$ B) and Interferon Regulatory Factors (IRFs), such as IRF7. The activation of NF- $\kappa$ B drives the expression of pro-inflammatory cytokines like TNF- $\alpha$ , IL-6, and IL-12, while IRF activation leads to the production of Type I interferons (IFN- $\alpha/\beta$ ). [1] This cytokine milieu promotes dendritic cell maturation, enhances antigen presentation, and drives the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity.



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**Caption:** CL097 TLR7/8 signaling pathway via MyD88 leading to cytokine and IFN production.

## Data Summary

The use of **CL097** as an adjuvant results in enhanced immune responses, characterized by the upregulation of co-stimulatory molecules and robust cytokine production.

Table 1: In Vitro Activity of **CL097** on Plasmacytoid Dendritic Cells (pDCs)

Parameter	Cell Type	Concentration	Duration	Outcome	Reference
Co-stimulatory Molecules	Murine pDCs	1.5 µM	24-72 hours	Significant upregulation of MHC-II, CD40, CD80, CD86	[4][5]
Cytotoxic Molecules	Murine pDCs	1.5 µM	24-72 hours	Increased expression of Granzyme B	[4]

| Cytokine Production | Human Monocytes | Not specified | Not specified | Increased induction of TNF-α, IL-10, IL-12 [[6] |

Table 2: In Vivo Adjuvant Dosing and Effects of **CL097**

Animal Model	Antigen	Dose Range	Route	Key Findings	Reference
Mouse (Balb/c)	Influenza (H3N2)	1 µg - 10 µg / mouse	i.m.	Elicited Th1-biased immune responses and protected against lethal challenge.	[7]
Mouse (C57BL/6)	SARS-CoV-2 Spike	Not specified	Oral (boost)	Elicited both serum IgG and mucosal sIgA; balanced Th1/Th2/Th17 profile.	[8]

| Pig | CRM197 | 2 µg - 20 µg / pig | i.m. | 400- to 875-fold increase in antigen-specific antibody titers over antigen alone. |[9] |

## Experimental Protocols

The following protocols provide a framework for evaluating **CL097** as a vaccine adjuvant in vitro and in vivo.

### Protocol 1: In Vitro Activation of Dendritic Cells

This protocol describes the stimulation of bone marrow-derived dendritic cells (BMDCs) or peripheral blood mononuclear cells (PBMCs) to assess the immunostimulatory properties of **CL097**.

Materials:

- **CL097** (endotoxin-free)

- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2-mercaptoethanol)
- PBMCs or isolated dendritic cells (e.g., murine BMDCs)
- 96-well cell culture plates
- Flow cytometry antibodies (e.g., anti-CD11c, -MHC-II, -CD80, -CD86, -CD40)
- ELISA or Cytometric Bead Array (CBA) kits for cytokine quantification (e.g., TNF- $\alpha$ , IL-6, IL-12, IFN- $\alpha$ )

#### Procedure:

- Cell Preparation: Isolate PBMCs using a Ficoll-Hypaque gradient or generate BMDCs from mouse bone marrow precursors as per standard lab protocols.
- Cell Seeding: Resuspend cells in complete RPMI medium and seed into a 96-well plate at a density of  $1 \times 10^6$  cells/mL (e.g.,  $2 \times 10^5$  cells in 200  $\mu$ L per well).[9]
- Stimulation: Prepare serial dilutions of **CL097** in complete RPMI. A typical concentration range for in vitro studies is 0.1 - 5.0  $\mu$ M.[4] Add the **CL097** solution to the appropriate wells. Include a vehicle control (e.g., sterile water or PBS) and a positive control (e.g., LPS for myeloid DCs).
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C.
- Cytokine Analysis: Quantify the concentration of key cytokines (e.g., TNF- $\alpha$ , IL-12, IFN- $\alpha$ ) in the collected supernatants using ELISA or CBA kits according to the manufacturer's instructions.
- Cell Staining for Flow Cytometry: Gently harvest the cells from the wells. Wash with FACS buffer (PBS + 1% BSA). Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD11c, MHC-II, CD86, CD80) for 30 minutes at 4°C.[9]

- Data Acquisition: Wash the cells again and analyze them on a flow cytometer. Gate on the dendritic cell population (e.g., CD11c+) and quantify the expression levels (MFI) and percentage of positive cells for the maturation markers.

## Protocol 2: In Vivo Evaluation of CL097 as a Vaccine Adjuvant in Mice

This protocol outlines a typical immunization study in mice to determine the adjuvant effect of **CL097** on antigen-specific antibody and T-cell responses.

### Materials:

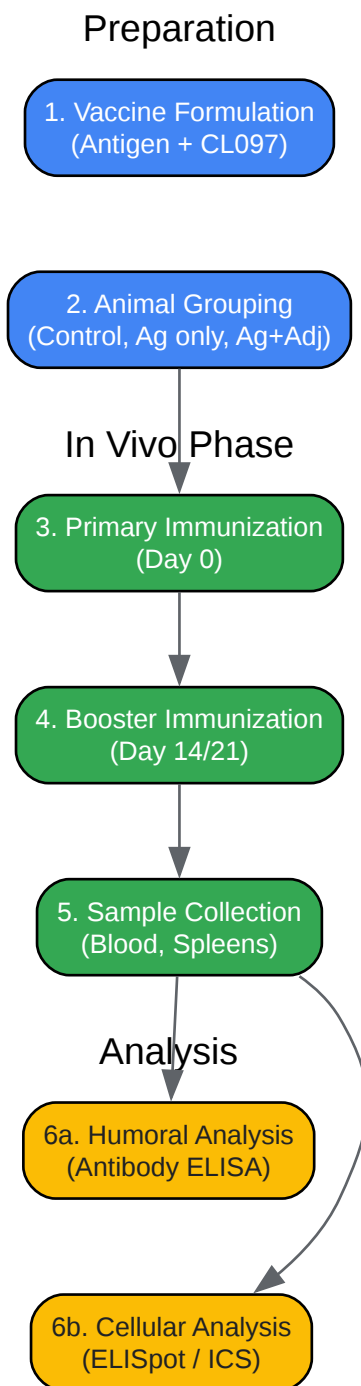
- 6- to 8-week-old mice (e.g., BALB/c or C57BL/6)
- Antigen of interest (e.g., Ovalbumin, recombinant protein)
- **CL097** (endotoxin-free, in vivo grade)
- Sterile, pyrogen-free saline or PBS
- Syringes and needles for injection (e.g., 27-30G)
- Blood collection supplies (e.g., microtainer tubes)
- Surgical tools for spleen harvesting

### Procedure:

- Vaccine Formulation: Prepare the vaccine formulations immediately before injection. For a 100  $\mu$ L injection volume per mouse, mix the desired amount of antigen (e.g., 10-50  $\mu$ g) with the desired dose of **CL097** (e.g., 1-10  $\mu$ g).<sup>[7][10]</sup> Bring the final volume to 100  $\mu$ L with sterile saline. Prepare an "antigen only" control group.
- Animal Groups: Randomly assign mice to experimental groups (n=5-8 per group):
  - Group 1: Saline (Vehicle control)
  - Group 2: Antigen only

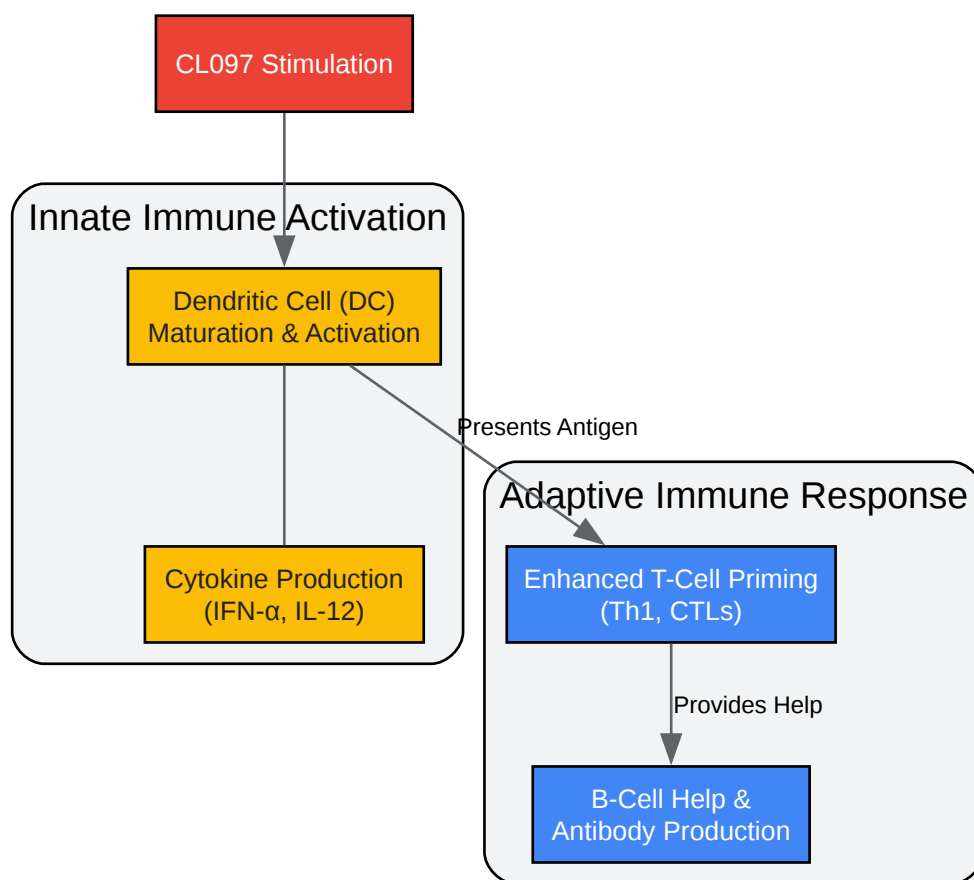
- Group 3: Antigen + **CL097**
- Immunization Schedule:
  - Day 0 (Primary Immunization): Inject each mouse subcutaneously (s.c.) or intramuscularly (i.m.) with 100  $\mu$ L of the respective formulation.[\[10\]](#)
  - Day 14 or 21 (Booster Immunization): Administer a booster injection identical to the primary immunization.[\[7\]](#)[\[10\]](#)
- Sample Collection:
  - Blood: Collect blood samples via tail vein or submandibular bleed at pre-immunization (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 35). Process blood to collect serum for antibody analysis.
  - Spleen: At the end of the study (e.g., Day 35 or 42), euthanize mice and aseptically harvest spleens to prepare single-cell suspensions (splenocytes) for T-cell analysis.
- Analysis of Humoral Response (Antibodies):
  - Use an antigen-specific ELISA to measure antibody titers (e.g., total IgG, IgG1, IgG2a/c) in the collected serum. This will determine the magnitude and Th1/Th2 bias of the antibody response.
- Analysis of Cellular Response (T-cells):
  - ELISpot Assay: Re-stimulate splenocytes in vitro with the specific antigen for 24-48 hours. Use an ELISpot kit to quantify the number of antigen-specific IFN- $\gamma$  (Th1) or IL-4 (Th2) secreting cells.
  - Intracellular Cytokine Staining (ICS): Re-stimulate splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain cells for surface markers (e.g., CD3, CD4, CD8) and then intracellularly for cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-2) before analysis by flow cytometry.

## Visualized Workflows and Relationships



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**Caption:** General experimental workflow for evaluating **CL097** adjuvant efficacy in vivo.



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**Caption:** Logical flow from **CL097** stimulation to the adaptive immune response.

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